N-(furan-2-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that features a furan ring, a chromen (coumarin) structure, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable amine under reductive amination conditions.
Synthesis of the Chromen Derivative: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the chromen derivative using acylation reactions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromen structure can be reduced to dihydrochromen derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Furanones and chromenones.
Reduction: Dihydrochromen derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly targeting epidermal growth factor receptors (EGFR) .
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its effects on cellular pathways and mechanisms are of interest in biological research.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with molecular targets such as EGFR. The compound binds to the receptor, inhibiting its activity and thereby preventing the proliferation of cancer cells. This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding site effectively.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan-2-ylmethyl group, known for its anticancer properties .
7-Methylcoumarin: A chromen derivative with similar structural features but different biological activities .
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to its combination of a furan ring and a chromen structure, which imparts distinct chemical and biological properties. Its ability to target EGFR specifically sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H19NO5 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C19H19NO5/c1-11-14-6-7-16(23-3)12(2)18(14)25-19(22)15(11)9-17(21)20-10-13-5-4-8-24-13/h4-8H,9-10H2,1-3H3,(H,20,21) |
InChI Key |
WTNUFQOAELTVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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